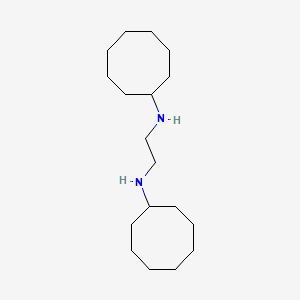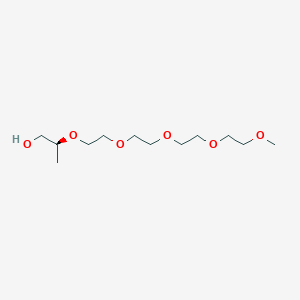
(15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL is a synthetic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL typically involves the stepwise addition of ethylene oxide units to a suitable starting material, followed by the introduction of a methyl group at the 15th position. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the hydroxyl groups, allowing for the nucleophilic attack on the ethylene oxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as potassium hydroxide can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ether linkages can undergo nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides or amines in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or aminated ethers.
Applications De Recherche Scientifique
(15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a surfactant or emulsifier in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles.
Industry: Employed in the formulation of cosmetics and personal care products for its moisturizing properties.
Mécanisme D'action
The mechanism of action of (15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The molecular targets include phospholipids and cholesterol within the membrane, and the pathways involved are related to membrane dynamics and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but lacks the terminal methyl group.
Crown ethers: Contain multiple ether linkages but have a cyclic structure.
Glycols: Such as ethylene glycol and propylene glycol, which have fewer ether linkages.
Uniqueness
(15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL is unique due to its linear structure with multiple ether linkages and a terminal hydroxyl group. This combination provides it with distinct physicochemical properties, such as high solubility in water and organic solvents, making it versatile for various applications.
Propriétés
Numéro CAS |
261945-72-6 |
|---|---|
Formule moléculaire |
C12H26O6 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
(2S)-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propan-1-ol |
InChI |
InChI=1S/C12H26O6/c1-12(11-13)18-10-9-17-8-7-16-6-5-15-4-3-14-2/h12-13H,3-11H2,1-2H3/t12-/m0/s1 |
Clé InChI |
MSWALOYVTIRXCN-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](CO)OCCOCCOCCOCCOC |
SMILES canonique |
CC(CO)OCCOCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12576572.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine](/img/structure/B12576580.png)
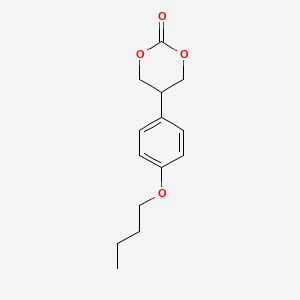
![Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B12576586.png)
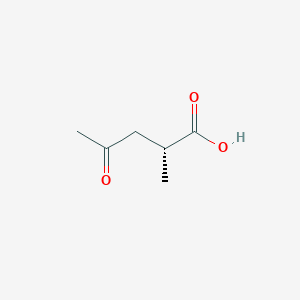

![Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]-](/img/structure/B12576598.png)


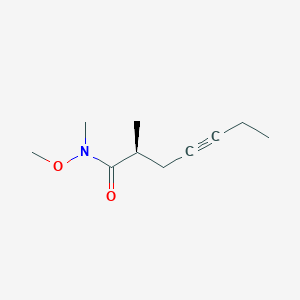
![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride](/img/structure/B12576626.png)
![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)
